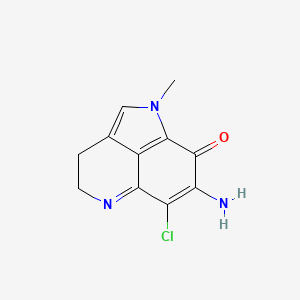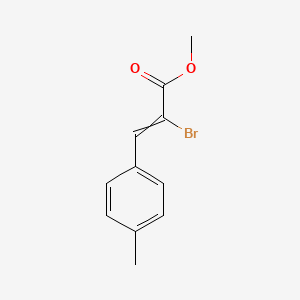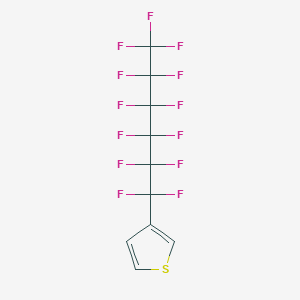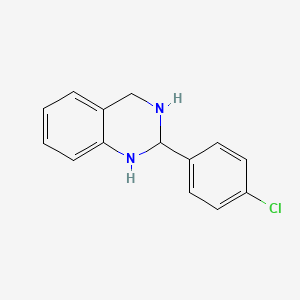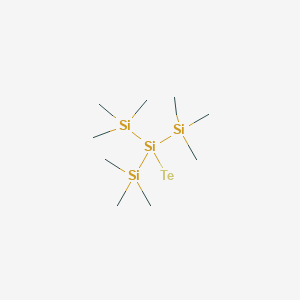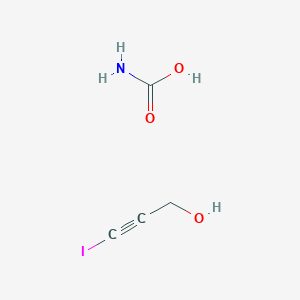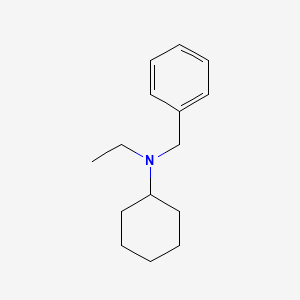
3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate is a complex organic compound featuring both an indole and a cyclohexenone moiety Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Cyclohexenone Formation: The cyclohexenone moiety can be prepared through the oxidation of cyclohexanol using reagents like Jones reagent (chromic acid in sulfuric acid) or PCC (pyridinium chlorochromate).
Coupling Reaction: The final step involves coupling the indole core with the cyclohexenone moiety. This can be achieved through a condensation reaction, often facilitated by a base such as sodium hydride or potassium carbonate in an aprotic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential lead compound for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The cyclohexenone ring can participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins, thereby altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxocyclohex-1-en-1-yl 1H-indole-2-carboxylate: Similar structure but with the carboxylate group at the 2-position of the indole ring.
3-Oxocyclohex-1-en-1-yl 1H-indole-4-carboxylate: Carboxylate group at the 4-position of the indole ring.
Cyclohexenone derivatives: Compounds with similar cyclohexenone moieties but different substituents on the ring.
Uniqueness
3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate is unique due to the specific positioning of the carboxylate group on the indole ring, which can influence its reactivity and interaction with biological targets. This unique structure allows for distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
137839-04-4 |
|---|---|
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
(3-oxocyclohexen-1-yl) 1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H13NO3/c17-10-4-3-5-11(8-10)19-15(18)13-9-16-14-7-2-1-6-12(13)14/h1-2,6-9,16H,3-5H2 |
Clé InChI |
NUCIFZCKLVKRBE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC(=O)C1)OC(=O)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


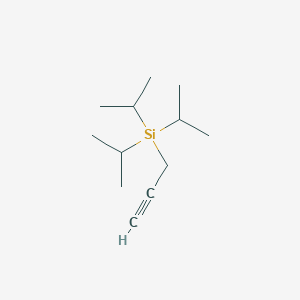
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
